(R)-1-(3-bromophenyl)ethanamine
Overview
Description
Synthesis Analysis
Synthesis of brominated aromatic compounds, including those similar to "(R)-1-(3-bromophenyl)ethanamine," often involves halogenation reactions, cross-coupling techniques, or reductive amination processes. A practical synthesis method for brominated biphenyl compounds, which could be adapted for the synthesis of "(R)-1-(3-bromophenyl)ethanamine," has been reported, highlighting the utility of cross-coupling reactions and the importance of choosing appropriate reagents and conditions for achieving desired yields and selectivities (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds, including "(R)-1-(3-bromophenyl)ethanamine," is characterized by the presence of a bromine atom attached to an aromatic ring, influencing the compound's electronic and steric properties. The bromine atom significantly impacts the compound's reactivity and interaction with other molecules, as well as its potential coordination properties when used as a ligand in metal complexes (Saeed, Flörke, & Erben, 2014).
Chemical Reactions and Properties
Brominated aromatic compounds exhibit a range of chemical reactions, including participation in nucleophilic substitution reactions, oxidative conditions, and as intermediates in the synthesis of more complex molecules. The electron-withdrawing effect of the bromine atom affects the reactivity of the adjacent amine group, potentially facilitating its participation in various organic transformations (McGlacken & Bateman, 2009).
Physical Properties Analysis
The physical properties of "(R)-1-(3-bromophenyl)ethanamine," such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of both a bromine atom and an amine group contributes to the compound's polarity, potentially affecting its solubility in various solvents. These properties are crucial for determining the compound's behavior in different chemical environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties of "(R)-1-(3-bromophenyl)ethanamine" include its acidity/basicity, stability under various conditions, and reactivity towards different reagents. The bromine atom and the amine group play significant roles in dictating these properties, influencing the compound's behavior in chemical reactions and its potential applications in organic synthesis and as a building block in the development of pharmaceuticals and materials (Bwoker, 1992).
Scientific Research Applications
Environmental and Health Implications of Brominated Compounds
Novel Brominated Flame Retardants : A review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, discussing their registration, potential risks, and highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This paper underscores the environmental and health implications of brominated compounds, suggesting areas where (R)-1-(3-bromophenyl)ethanamine-related research could contribute, especially in understanding the environmental impact and safety profile of such chemicals.
Alternatives to Animal Testing
Alternatives to Animal Testing : An article discusses the ethical concerns and disadvantages of animal experimentation, proposing various alternatives to reduce, refine, and replace animal use in scientific experiments (Doke & Dhawale, 2013). While not directly related to (R)-1-(3-bromophenyl)ethanamine, research in this area could explore alternative testing methods for assessing the safety and efficacy of new compounds, including those with brominated structures.
Chemical and Biological Properties of Thioureas
Chemistry and Applications of Thioureas : A comprehensive review on the chemistry, coordination, structure, and biological properties of thioureas provides insights into their extensive applications, including as ligands in coordination chemistry (Saeed, Flörke, & Erben, 2014). This suggests that research on compounds like (R)-1-(3-bromophenyl)ethanamine could delve into their potential applications in coordination chemistry and their biological activities, expanding the understanding of their utility in various scientific fields.
Environmental Pollution and Toxicity of Brominated Flame Retardants
Environmental Pollution and Toxicity : An article reviews the pollution levels and toxicological effects of brominated flame retardants (BFRs), highlighting the need for control measures to mitigate their impact on human health (Zhu-yin, 2014). Research into compounds like (R)-1-(3-bromophenyl)ethanamine could contribute to a better understanding of the environmental and health risks associated with brominated compounds, emphasizing the importance of developing safer chemicals.
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176707-77-0 | |
Record name | (R)-3-Bromo-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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